5-(3-Fluorobenzoyl)furan-2-carboxylic acid
Description
5-(3-Fluorophenyl)furan-2-carboxylic acid (CAS: BF-5056, molecular weight: 206.2 g/mol) is a furan-2-carboxylic acid derivative substituted at the 5-position with a 3-fluorophenyl group . Furan derivatives are notable for their diverse bioactivities, including antimicrobial, cytotoxic, and enzyme-inhibitory properties.
Properties
Molecular Formula |
C12H7FO4 |
|---|---|
Molecular Weight |
234.18 g/mol |
IUPAC Name |
5-(3-fluorobenzoyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C12H7FO4/c13-8-3-1-2-7(6-8)11(14)9-4-5-10(17-9)12(15)16/h1-6H,(H,15,16) |
InChI Key |
LSOAUYCXKABLGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorobenzoyl)furan-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the multi-component condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, and different aromatic amines under reflux in acetic acid . Another approach includes the catalytic reduction of biomass-derived furancarboxylic acids with hydrogen, retaining the carboxylic acid moiety .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The use of palladium and platinum catalysts in hydrogenation reactions is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluorobenzoyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: Catalytic reduction can convert the furan ring to tetrahydrofuran derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and trifluoroacetic acid.
Reduction: Palladium and platinum catalysts are used in hydrogenation reactions.
Substitution: Nucleophilic substitution reactions often involve reagents like N-bromosuccinimide (NBS) and sodium hydride (NaH).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Tetrahydrofuran-2-carboxylic acid.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Pharmaceutical Development
Antimicrobial Activity
Recent studies indicate that compounds similar to 5-(3-Fluorobenzoyl)furan-2-carboxylic acid exhibit promising antimicrobial properties. For instance, furan-based compounds have been identified as potential antimycobacterial agents, which interfere with iron homeostasis in bacteria . The presence of the fluorine atom in the benzoyl moiety may enhance the compound's biological activity, making it a candidate for further investigation in the development of new antibiotics.
Enzyme Inhibition Studies
The interaction of this compound with various biological targets has been a focus of research. Binding affinity studies using molecular docking simulations suggest that this compound may inhibit specific enzymes or receptors involved in disease pathways. Such studies are crucial for understanding its therapeutic potential against conditions such as cancer and bacterial infections.
Material Science
Synthesis of Functional Materials
this compound can serve as a precursor for synthesizing functional materials. Its unique chemical structure allows for modifications that can lead to new polymers or coatings with desirable properties such as improved thermal stability or enhanced mechanical strength. The compound's reactivity can be exploited in creating bio-derived materials, which are increasingly important in sustainable development .
Case Study 1: Antimicrobial Properties
A study published in Molecules explored the antimicrobial activity of furan-containing compounds, highlighting their effectiveness against various pathogens including Escherichia coli and Candida albicans. The research demonstrated that derivatives of this compound could exhibit significant inhibition of microbial growth, suggesting its potential as a lead compound in antibiotic development .
Case Study 2: Enzyme Interaction
Research conducted on enzyme inhibition showed that compounds similar to this compound could effectively inhibit enzymes related to cancer progression. This was evidenced by in vitro studies where the compound demonstrated significant binding affinity to target enzymes, suggesting a pathway for therapeutic application against cancer.
Mechanism of Action
The mechanism of action of 5-(3-Fluorobenzoyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . Its antiviral properties are linked to its interference with viral replication processes .
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
Key structural analogs include furan-2-carboxylic acids substituted with phenyl rings bearing different functional groups (Table 1).
Table 1: Structural and Physicochemical Properties of Furan-2-Carboxylic Acid Derivatives
Solubility and Thermodynamic Parameters
highlights the impact of substituent position on solubility. For nitrophenyl isomers in propan-2-ol:
- 5-(2-Nitrophenyl) : Highest solubility (enthalpy of dissolution: 21.3 kJ/mol, entropy: 68.2 J/mol·K).
- 5-(4-Nitrophenyl) : Moderate solubility (enthalpy: 24.1 kJ/mol, entropy: 72.5 J/mol·K).
- 5-(3-Nitrophenyl) : Lowest solubility (enthalpy: 26.8 kJ/mol, entropy: 80.1 J/mol·K) . The 3-fluoro substituent in the target compound may similarly influence solubility due to steric and electronic effects, though direct data are unavailable.
Biological Activity
5-(3-Fluorobenzoyl)furan-2-carboxylic acid is an organic compound that exhibits significant biological activity due to its unique structural features, including a furan ring and a fluorobenzoyl group. This article explores its biological properties, potential applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 234.18 g/mol. The presence of the fluorine atom in the benzoyl moiety enhances its chemical reactivity and biological interactions, making it a compound of interest in medicinal chemistry and materials science.
Biological Activity Overview
The biological activities of this compound have been investigated in various contexts, particularly its potential as an antimicrobial and anticancer agent. Below are key findings from recent studies:
Antimicrobial Activity
Research indicates that compounds similar to this compound may possess antimycobacterial properties, potentially interfering with iron homeostasis in microbial systems. This suggests a pathway for developing new treatments against resistant strains of bacteria .
Anticancer Potential
The compound has shown promise in preclinical studies for its anticancer properties. It may inhibit specific enzymes involved in cancer cell proliferation, which could lead to reduced viability in cancer cell lines. For instance, compounds with similar furan structures have been evaluated for their efficacy against ovarian cancer cells, demonstrating significant inhibition of cell growth at certain concentrations .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. The binding affinity and specificity can be assessed through techniques like molecular docking simulations and enzyme inhibition assays, which help elucidate the therapeutic potential of the compound.
Case Studies and Research Findings
- Antiviral Activity : A study focused on the antiviral properties of furan derivatives indicated that modifications to the furan ring are crucial for maintaining antiviral activity against enteroviruses. The aromatic structure was found to be essential for effectiveness in inhibiting viral replication .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of furan-based compounds have highlighted that substituents on the furan ring significantly influence biological activity. For example, variations in the benzoyl group can lead to differing levels of enzyme inhibition or receptor binding affinity .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C12H9FO3 | Contains a fluorobenzoyl group; potential pharmaceutical applications |
| 5-(3-Fluorophenyl)furan-2-carboxylic acid | C11H7FO3 | Lacks benzoyl group; simpler structure |
| 5-(4-Fluorophenyl)furan-2-carboxylic acid | C11H7FO3 | Different substitution pattern; potential variations in activity |
| 5-(2-Fluorophenyl)furan-2-carboxylic acid | C11H7FO3 | Another isomer; structural differences affect properties |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
